molecular formula C17H10ClFN6O2 B2520831 N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251591-47-5

N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

Katalognummer: B2520831
CAS-Nummer: 1251591-47-5
Molekulargewicht: 384.76
InChI-Schlüssel: GVIFCDMJIRVGKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H10ClFN6O2 and its molecular weight is 384.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, antifungal, and anticancer activities.

Chemical Structure

The compound is characterized by the following structural features:

  • Triazole Ring : A five-membered ring that contributes to the compound's biological activity.
  • Oxadiazole Moiety : Known for its diverse pharmacological properties.
  • Chlorophenyl and Fluorophenyl Substituents : These groups enhance the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing triazole and oxadiazole moieties. The following table summarizes key findings related to the antimicrobial activity of similar compounds:

CompoundTarget OrganismActivityReference
Triazole derivativesStaphylococcus aureusInhibitory
Oxadiazole derivativesEscherichia coliModerate
Combined triazole/oxadiazoleCandida albicansSignificant

The presence of the triazole ring has been linked to enhanced antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. A notable study highlighted that triazole derivatives can inhibit cancer cell proliferation through various pathways:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing.

The following table presents findings from studies on anticancer activity:

Compound TypeCancer TypeMechanism of ActionReference
Triazole derivativesBreast cancerApoptosis induction
Oxadiazole derivativesLung cancerCell cycle arrest
Combined derivativesMultiple cancersInhibition of angiogenesis

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications in the substituents on the triazole and oxadiazole rings significantly influence biological activity. For instance:

  • Chloro and Fluoro Substituents : Enhance lipophilicity and improve binding affinity to biological targets.
  • Oxadiazole Ring : Contributes to overall stability and bioactivity.

Case Studies

  • Antifungal Efficacy in Clinical Trials : A clinical trial involving a triazole-based drug demonstrated significant efficacy against resistant strains of Candida species, showcasing the potential of this compound as a lead compound for further development.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound induced apoptosis at lower concentrations compared to traditional chemotherapeutics.

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN6O2/c18-10-2-1-3-12(8-10)20-16(26)17-21-15(23-27-17)14-9-25(24-22-14)13-6-4-11(19)5-7-13/h1-9H,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIFCDMJIRVGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.